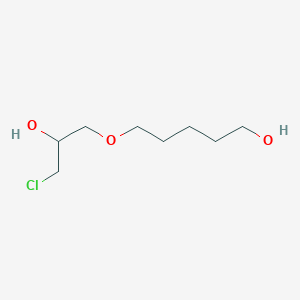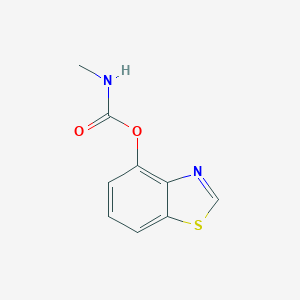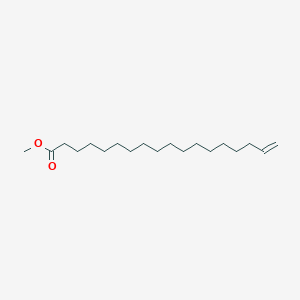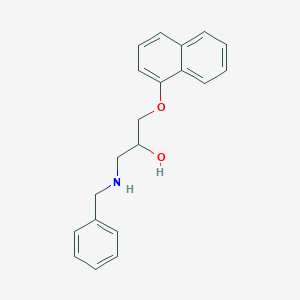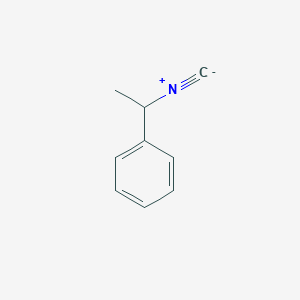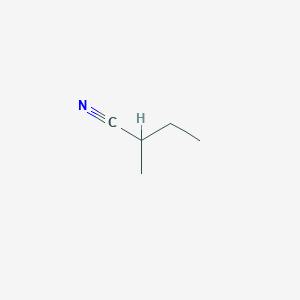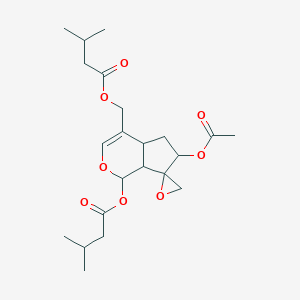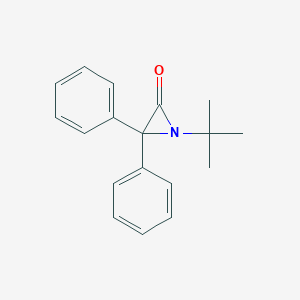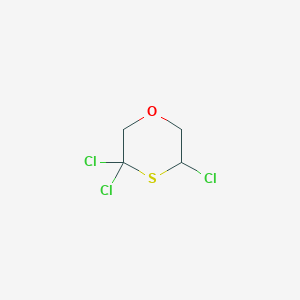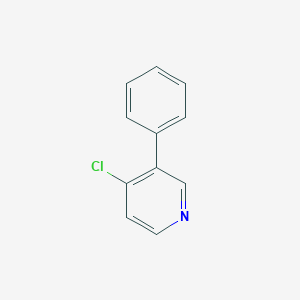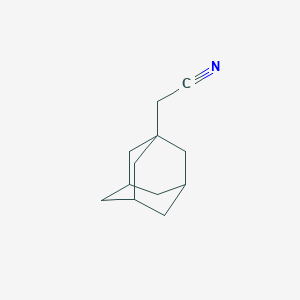
1-金刚烷乙腈
描述
1-Adamantaneacetonitrile is an organic compound with the molecular formula C12H17N. It is a derivative of adamantane, a polycyclic hydrocarbon, and features a nitrile group attached to an acetonitrile moiety. This compound is known for its unique structural properties, which contribute to its stability and reactivity. It is primarily used as a pharmaceutical intermediate and in various chemical research applications .
科学研究应用
作用机制
Target of Action
1-Adamantaneacetonitrile is a derivative of adamantane, which is widely used in the design and synthesis of new drug delivery systems .
Mode of Action
For instance, amantadine, an adamantane derivative, has NMDA receptor antagonistic effects . The antiviral mechanism seems to be unrelated .
Biochemical Pathways
For example, amantadine influences the synthesis and release of dopamine, possibly inhibiting dopamine uptake .
Pharmacokinetics
The adamantane moiety is known to increase the lipophilicity of drugs, improving their pharmacological properties and enhancing their pharmacokinetics .
Result of Action
For instance, amantadine is used in the treatment of Parkinson’s disease and influenza A virus infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Adamantaneacetonitrile. For instance, factors such as temperature, pH, and salinity can affect the biodegradation of acetonitrile . .
生化分析
Biochemical Properties
The adamantane moiety, a component of 1-Adamantaneacetonitrile, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Cellular Effects
The adamantane moiety is known to have promising applications in the field of targeted drug delivery and surface recognition .
Molecular Mechanism
Unsaturated adamantane derivatives, which include 1-Adamantaneacetonitrile, have been studied for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Temporal Effects in Laboratory Settings
The effect of an adamantyl substituent on the polymer properties can be observed by the differences in the glass transition temperature of the resultant material .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and in surveying new therapeutic agents .
Metabolic Pathways
The adamantane moiety is known to protect nearby functional groups from metabolic cleavage, thereby enhancing the stability and distribution of the drug in blood plasma .
Subcellular Localization
The most common localizations referred to include the cytoplasm, the cytoplasmic membrane, the cell wall, and the extracellular environment .
准备方法
Synthetic Routes and Reaction Conditions
1-Adamantaneacetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of 1-adamantaneacetonitrile .
Another method involves the reaction of 1-adamantyl chloride with potassium cyanide in the presence of a phase-transfer catalyst. This method also yields 1-adamantaneacetonitrile with high efficiency .
Industrial Production Methods
Industrial production of 1-adamantaneacetonitrile often involves large-scale reactions using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes typically emphasize cost-effectiveness and scalability .
化学反应分析
Types of Reactions
1-Adamantaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
Oxidation: 1-Adamantaneacetic acid.
Reduction: 1-Adamantaneethylamine.
Substitution: Various substituted adamantane derivatives.
相似化合物的比较
Similar Compounds
1-Adamantaneacetic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
1-Adamantaneethylamine: Contains an amine group instead of a nitrile group.
1-Adamantyl chloride: Contains a chloride group instead of a nitrile group.
Uniqueness
1-Adamantaneacetonitrile is unique due to its combination of the adamantane moiety and the nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
属性
IUPAC Name |
2-(1-adamantyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVPXCZIRQITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167435 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16269-13-9 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


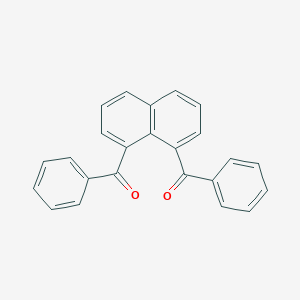
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
